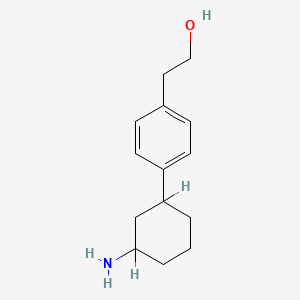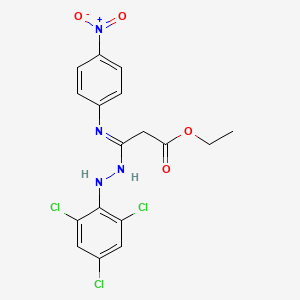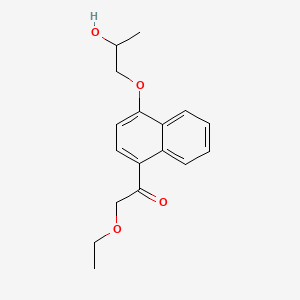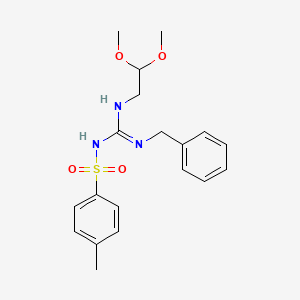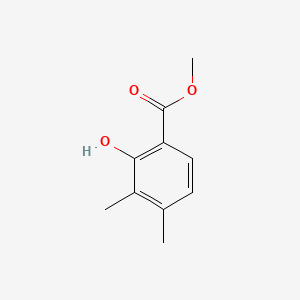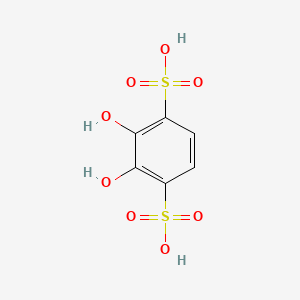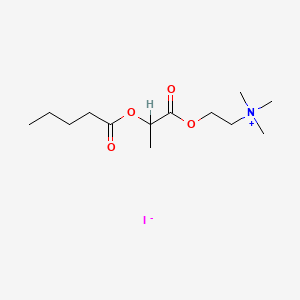![molecular formula C19H17N3 B14462389 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole CAS No. 72818-49-6](/img/structure/B14462389.png)
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole is a complex organic compound that features both an imidazole and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, combined with the indole structure, which is a common scaffold in many natural products, makes this compound particularly intriguing for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole typically involves the formation of the imidazole ring followed by its attachment to the indole structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Phenyl-1H-indole: Lacks the imidazole ring, making it less versatile in terms of biological activity.
1-Methyl-1H-imidazole: Contains only the imidazole ring, limiting its applications compared to the combined structure of the target compound.
2-(1H-Imidazol-1-yl)-1H-indole: Similar structure but lacks the 2-methylphenyl group, which can influence its reactivity and biological properties.
Uniqueness: The combination of the imidazole and indole rings in 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
72818-49-6 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-(imidazol-1-ylmethyl)-2-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C19H17N3/c1-14-6-2-3-7-15(14)19-17(12-22-11-10-20-13-22)16-8-4-5-9-18(16)21-19/h2-11,13,21H,12H2,1H3 |
InChI Key |
RZWQPTYLHPZONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3N2)CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


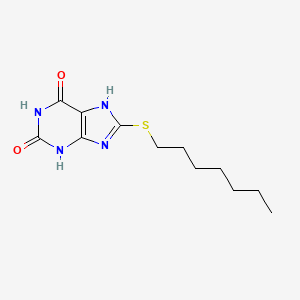
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
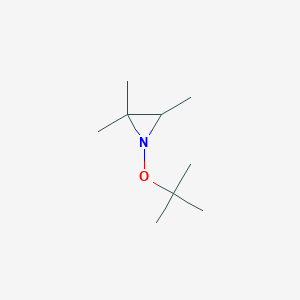
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
